FXa Inhibitory Potency of the Core Scaffold: Para Analog Provides Baseline, 941939-42-0 Remains Uncharacterized
The core thiophene-2-sulfonamide scaffold with a 2-oxopiperidin-1-ylphenyl group is a validated FXa inhibitor. The para-substituted isomer N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide inhibits human FXa with an IC50 of 2.09 µM, measured using chromogenic substrate S-2222 after 30 min preincubation [1]. For 941939-42-0, no direct FXa IC50 data are publicly available; however, the 3-methoxy substitution alters the H-bond donor/acceptor geometry at the sulfonamide-binding residue interface, as inferred from docking studies on related sulfonamide‑FXa co‑crystal structures [2]. Pharmacophore modeling suggests the 3-methoxy group may engage the S1 pocket differently, potentially shifting the IC50 by an order of magnitude relative to the para analog.
| Evidence Dimension | In vitro inhibition of human Factor Xa (FXa) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: IC50 = 2.09 µM |
| Quantified Difference | Unknown; predicted to differ based on docking and SAR of similar sulfonamide-FXa complexes |
| Conditions | Human FXa enzymatic assay; chromogenic substrate S-2222; 30 min preincubation |
Why This Matters
Procurement for FXa screening requires the exact meta-methoxy isomer because regioisomeric analog potency cannot be assumed; the para analog's IC50 of 2.09 µM sets a scaffold baseline that the meta variant may improve upon or diminish.
- [1] BindingDB BDBM50520871: IC50 = 2.09 µM for N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide against human Factor Xa. View Source
- [2] Pinto, D. J. P. et al. (2007). Discovery of 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide (Rivaroxaban). J. Med. Chem., 50, 5339–5356. Docking of sulfonamide analogs to FXa S1 pocket. View Source
